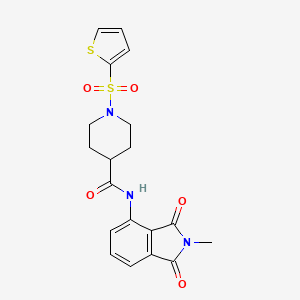

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-21-18(24)13-4-2-5-14(16(13)19(21)25)20-17(23)12-7-9-22(10-8-12)29(26,27)15-6-3-11-28-15/h2-6,11-12H,7-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEYJMDYINHJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, followed by further functionalization to introduce the piperidine and thiophen-2-ylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Core Modifications

Target Compound :

- Sulfonyl Group : Thiophen-2-ylsulfonyl (electron-rich heterocyclic substituent).

- Amide Group : 2-Methyl-1,3-dioxoisoindolin-4-yl (cyclic imide with a fused aromatic system).

- Analog 1: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide () Sulfonyl Group: Same as target compound. Amide Group: Benzo[d]thiazol-2-ylphenyl (aromatic heterocycle with sulfur and nitrogen). Key Difference: The amide substituent is a benzothiazole-phenyl hybrid, contrasting with the isoindolinone in the target compound.

Analog 2 : N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(halophenylsulfonyl)piperidine-4-carboxamide (, Compounds 4–9 to 4–12)

- Sulfonyl Group : 3-Fluoro-, 3-chloro-, 3-bromo-, or 3-methylphenylsulfonyl.

- Amide Group : Same as Analog 1.

- Key Difference : Halogenated or methylphenyl sulfonyl groups introduce steric/electronic effects distinct from the thiophene-based substituent in the target compound.

Analog 3 : N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()

- Sulfonyl Group : Absent; replaced with a naphthalene-ethyl group.

- Amide Group : 2-Methoxypyridin-4-ylmethyl.

- Key Difference : Designed for SARS-CoV-2 inhibition, this analog lacks the sulfonyl moiety entirely, highlighting divergent therapeutic objectives.

Analog 4 : N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide ()

- Sulfonyl Group : Absent; replaced with a trifluoromethylpyrimidinyl group.

- Amide Group : 2,4-Dimethylphenyl.

- Key Difference : Incorporates a pyrimidine ring with a CF₃ group, altering hydrophobicity and hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 443.5 g/mol. It contains a piperidine ring, a thiophene group, and a dioxoisoindoline moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O6S |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 1050199-89-7 |

Research indicates that this compound exhibits activity as a selective antagonist at the kappa-opioid receptor (KOR). The KOR is implicated in various physiological processes including pain modulation, mood regulation, and addiction pathways.

In a study evaluating various analogs of JDTic (a known KOR antagonist), it was found that modifications to the phenyl group significantly influenced binding affinity and selectivity for KOR compared to mu-opioid receptors (MOR) and delta-opioid receptors (DOR). The compound demonstrated subnanomolar binding affinity with a notable selectivity profile:

| Compound | KOR Binding Affinity (nM) | Selectivity (KOR/MOR) | Selectivity (KOR/DOR) |

|---|---|---|---|

| This compound | 0.18 | 273 | >16,700 |

This high selectivity suggests potential therapeutic applications in treating conditions such as depression and anxiety without the side effects commonly associated with MOR agonists.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer properties of derivatives related to this compound. For instance, derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results indicated that these compounds exhibited significant cytotoxicity, particularly against U-87 cells:

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

These findings suggest that compounds with similar structures may be explored further for their potential in cancer therapy.

Case Studies

- Study on Kappa Opioid Receptor Antagonists : A comprehensive evaluation of various KOR antagonists including the compound revealed that modifications to the chemical structure can enhance binding affinity while maintaining selectivity. The study employed [^35S]GTPγS binding assays to quantify receptor interactions.

- Antioxidant Activity Assessment : In another investigation, derivatives were screened for their ability to scavenge DPPH radicals, demonstrating antioxidant activities significantly higher than that of ascorbic acid. This supports the potential health benefits of these compounds beyond their receptor antagonism.

Q & A

Q. What are the key synthetic pathways for preparing N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Sulfonylation : Reacting piperidine-4-carboxamide with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to introduce the sulfonyl group .

- Isoindolinone coupling : Using coupling agents like EDC/HOBt or DCC to conjugate the 2-methyl-1,3-dioxoisoindolin-4-yl moiety to the piperidine nitrogen. Solvent choice (e.g., DMF, THF) and temperature (40–60°C) critically influence yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine ring conformation, sulfonyl group position) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

- HPLC/UPLC : Quantify purity (>95% typically required for biological assays) using C18 columns and UV detection at 254 nm .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation if crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition assays : Screen against kinases, proteases, or other targets using fluorogenic/colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Cytotoxicity profiling : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .

- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Identify binding poses with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the isoindolinone ring .

- QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP, CYP450 inhibition) and prioritize derivatives with improved bioavailability .

- MD simulations : Assess conformational stability of the piperidine-thiophene sulfonyl linkage in physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) if enzymatic activity conflicts with cell-based results .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo efficacy .

- Proteomic profiling : Phosphoproteomics or thermal shift assays validate off-target effects influencing observed activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing toxicity?

- Substituent variation : Systematically modify the thiophene sulfonyl group (e.g., 3-methyl vs. 5-bromo substitutions) and isoindolinone methyl group to map steric/electronic effects .

- Scaffold hopping : Replace the piperidine core with azetidine or morpholine to assess ring size impact on target affinity and metabolic stability .

- Prodrug approaches : Introduce ester or carbonate moieties to the carboxamide group to enhance solubility and reduce hepatic clearance .

Q. What experimental design principles apply to optimizing multi-step synthesis for scale-up?

- Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, solvent ratios, and catalyst loading, reducing trial-and-error iterations .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and minimize impurities .

- Green chemistry metrics : Calculate E-factors and atom economy to prioritize sustainable routes (e.g., replacing DMF with cyclopentyl methyl ether) .

Q. How can crystallography or advanced spectroscopy resolve ambiguous stereochemical outcomes in derivatives?

- Chiral HPLC : Separate enantiomers using amylose- or cellulose-based columns and assign configurations via circular dichroism (CD) .

- NOESY NMR : Detect through-space correlations to confirm relative stereochemistry of the piperidine and isoindolinone groups .

- Crystallographic data : Compare unit cell parameters with Cambridge Structural Database entries to validate novel derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding predictions and empirical IC50 values?

- Free energy calculations : Use MM/GBSA or free energy perturbation to refine docking scores and account for solvation/entropic effects .

- Alanine scanning mutagenesis : Identify critical residues in the target protein that influence binding affinity discrepancies .

- Crystal structures : Co-crystallize the compound with the target protein to validate docking poses and identify unmodeled interactions (e.g., water-mediated H-bonds) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Delete putative target genes in cell lines to confirm on-target effects .

- Chemical proteomics : Use photoaffinity labeling or activity-based probes to map interactomes in live cells .

- Transcriptomics : RNA-seq or single-cell sequencing identifies downstream pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.